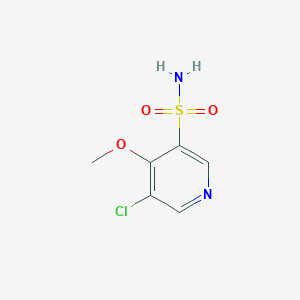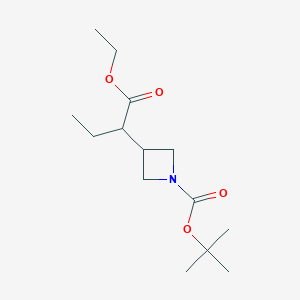
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with ethyl 2-bromo-2-methylpropanoate under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for certain enzymes, leading to the formation of biologically active intermediates . The compound may also interact with cellular receptors, modulating their activity and influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound is also used as a building block in organic synthesis and can undergo similar chemical reactions.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another related compound, used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in the synthesis of complex molecules and the development of new materials .
Eigenschaften
Molekularformel |
C14H25NO4 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
tert-butyl 3-(1-ethoxy-1-oxobutan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-6-11(12(16)18-7-2)10-8-15(9-10)13(17)19-14(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
ZEZKCODYESBUMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


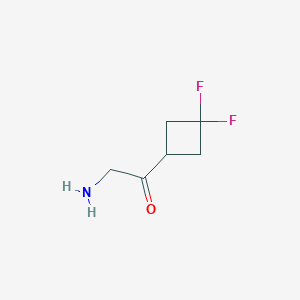
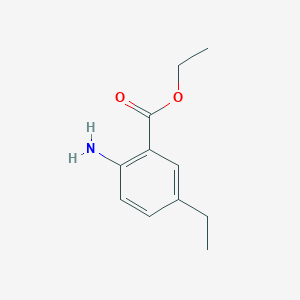
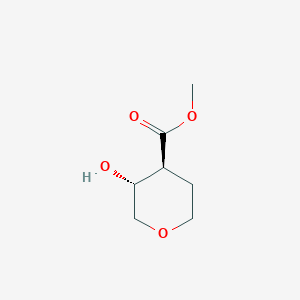
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
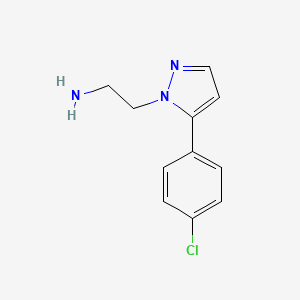
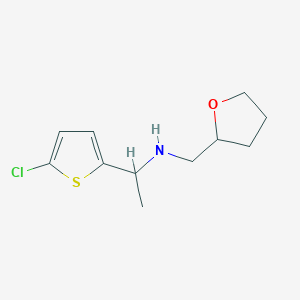
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
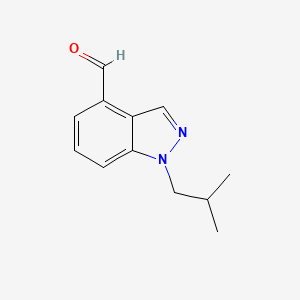
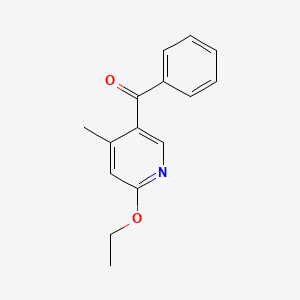
![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
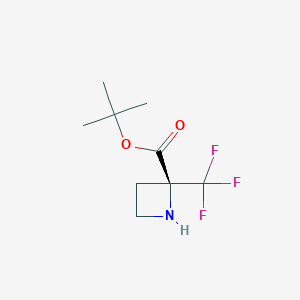
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)

